CID 71387552

Description

Oscillatoxins are marine-derived polyketides known for their macrocyclic lactone structures and diverse biological effects, including cytotoxicity and ion channel modulation.

Properties

CAS No. |

62321-08-8 |

|---|---|

Molecular Formula |

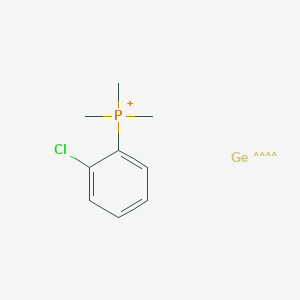

C9H13ClGeP+ |

Molecular Weight |

260.25 g/mol |

InChI |

InChI=1S/C9H13ClP.Ge/c1-11(2,3)9-7-5-4-6-8(9)10;/h4-7H,1-3H3;/q+1; |

InChI Key |

JTMCDOOJOUBQFV-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C)(C)C1=CC=CC=C1Cl.[Ge] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71387552 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The preparation method involves dissolving the phenyl-containing diamine substance and other reactants in a suitable solvent, followed by a series of chemical reactions under controlled conditions to yield the desired compound .

Chemical Reactions Analysis

CID 71387552 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

CID 71387552 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and interactions with biological molecules. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71387552 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Observations:

Side Chain Variations: Oscillatoxin E (CID 156582093) exhibits reduced cytotoxicity, likely due to its truncated side chain, which may limit target binding . Double Bonds: Oscillatoxin F (CID 156582092) contains an extra double bond, possibly altering conformational flexibility and target specificity .

Analytical Differentiation: Mass spectrometry techniques, such as collision-induced dissociation (CID), have been critical in distinguishing oscillatoxin isomers. For example, source-in CID in LC-ESI-MS differentiates ginsenoside Rf and pseudoginsenoside F11 via unique fragmentation patterns . Similar methodologies could resolve structural nuances in this compound and its analogs.

Functional Implications : Oscillatoxin D (CID 101283546) disrupts calcium signaling in mammalian cells, while methylated derivatives like CID 185389 show improved bioavailability. This compound, if structurally similar, may share these mechanisms but require validation through targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.